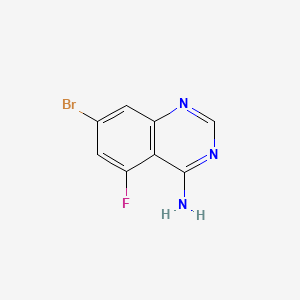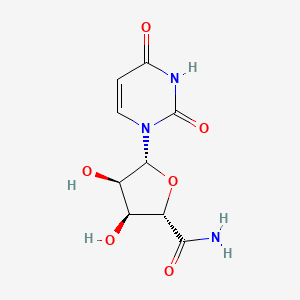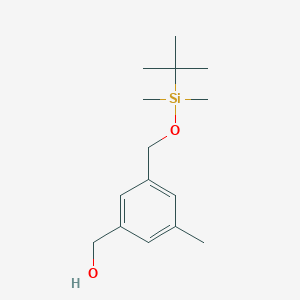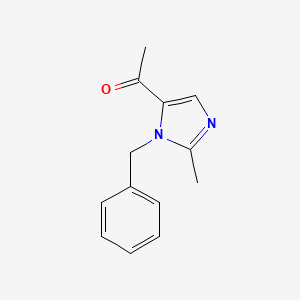
6-Fluoro-quinoline-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-quinoline-7-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-quinoline-7-carbaldehyde typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 2-chloro-7-fluoroquinoline-3-carbaldehyde. The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles, and the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines .
Industrial Production Methods: Industrial production of this compound may involve microwave-assisted processes to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-quinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
6-Fluoro-quinoline-7-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit enzymes such as DNA gyrase and topoisomerase IIα.
Industry: Used in the development of new materials and as a component in liquid crystals and dyes
Mecanismo De Acción
The mechanism of action of 6-Fluoro-quinoline-7-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer research, it may inhibit the activity of topoisomerase IIα, preventing the replication of cancer cells .
Comparación Con Compuestos Similares
7-Fluoro-4-chloroquinoline: Known for its antimicrobial activity.
5,7-Difluoroquinoline: Used in various chemical reactions and known for its unique reactivity.
6,7-Difluoroquinoline:
Uniqueness of 6-Fluoro-quinoline-7-carbaldehyde: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the aldehyde group allows for versatile chemical modifications and enhances its potential for various applications in research and industry .
Propiedades
Número CAS |
1221280-86-9 |
|---|---|
Fórmula molecular |
C10H6FNO |
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
6-fluoroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)5-8(9)6-13/h1-6H |
Clave InChI |
UXFBDEHYTSJBBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2N=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
